molecular formula C8H9BBrFO3 B1284271 2-Bromo-3-ethoxy-6-fluorophenylboronic acid CAS No. 849052-19-3

2-Bromo-3-ethoxy-6-fluorophenylboronic acid

Cat. No. B1284271
M. Wt: 262.87 g/mol
InChI Key: XMTOUDRCWLYEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-ethoxy-6-fluorophenylboronic acid is a boronic acid derivative that is of interest in organic synthesis and medicinal chemistry due to its potential utility in various chemical transformations. While the specific compound is not directly discussed in the provided papers, related compounds and their reactivity are explored, which can provide insights into the behavior of 2-bromo-3-ethoxy-6-fluorophenylboronic acid in chemical reactions.

Synthesis Analysis

The synthesis of related boronic acid compounds often involves palladium-catalyzed reactions or halodeboronation processes. For instance, the synthesis of multi-substituted dihydronaphthalene scaffolds via a formal [2 + 2 + 2] cycloaddition of 1,6-enynes with 2-bromophenylboronic acids has been reported, showcasing the utility of boronic acids in complex molecule construction . Additionally, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile through a series of reactions including Grignard reaction, protection, and bromination steps, indicates a multi-step approach to synthesizing boronic acid derivatives .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be characterized by spectroscopic methods and X-ray diffraction techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using FT-IR, UV-Vis, and X-ray diffraction, providing detailed information on the molecular geometry and intermolecular interactions . These techniques are likely applicable to the analysis of 2-bromo-3-ethoxy-6-fluorophenylboronic acid as well.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis, participating in various chemical reactions. The palladium-catalyzed cascade reactions of chalcones with arylboronic acids, including the formation of C-C/C-C/C-N bonds, demonstrate the reactivity of boronic acids in creating complex heterocyclic structures . Furthermore, the halodeboronation of aryl boronic acids to form aryl bromides and chlorides underlines the potential of boronic acids to undergo transformations leading to halogenated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives can be influenced by their substituents and molecular structure. Tautomeric equilibria between functionalized 2-formylphenylboronic acids and corresponding oxaboroles have been observed, which can affect the stability and reactivity of these compounds . Additionally, the study of the halodeboronation process provides insights into the reactivity and stability of boronic acids under different conditions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

  • Application : 2-Bromo-3-ethoxy-6-fluorophenylboronic Acid is used as a specific reagent in medicinal chemistry and drug development .
  • Method : It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize bioactive compounds .
  • Results : These bioactive compounds are targeted towards disease treatment, including various cancers .

Catalytic Protodeboronation

  • Application : 2-Bromo-3-ethoxy-6-fluorophenylboronic Acid can be used in the catalytic protodeboronation of pinacol boronic esters .
  • Method : This process involves a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
  • Results : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

  • Application : 2-Bromo-3-ethoxy-6-fluorophenylboronic Acid can be used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
  • Method : This process involves palladium-catalyzed cross-couplings .
  • Results : The resulting compounds are used in the development of new materials with unique properties .

Preparation of Phenylboronic Catechol Esters

  • Application : 2-Bromo-3-ethoxy-6-fluorophenylboronic Acid can be used in the preparation of phenylboronic catechol esters .
  • Method : This process involves the reaction of the boronic acid with catechol to form the ester .
  • Results : The resulting esters are promising anion receptors for polymer electrolytes .

Future Directions

The future directions of this compound could involve its use in the synthesis of more complex organic molecules, given its utility in Suzuki-Miyaura cross-coupling reactions . It could also find applications in the development of new drugs and medicinal compounds .

properties

IUPAC Name

(2-bromo-3-ethoxy-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTOUDRCWLYEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584580
Record name (2-Bromo-3-ethoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-ethoxy-6-fluorophenylboronic acid

CAS RN

849052-19-3
Record name (2-Bromo-3-ethoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-ethoxy-6-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-ethoxy-6-fluorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-ethoxy-6-fluorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-ethoxy-6-fluorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-ethoxy-6-fluorophenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-ethoxy-6-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.